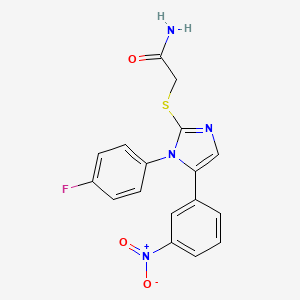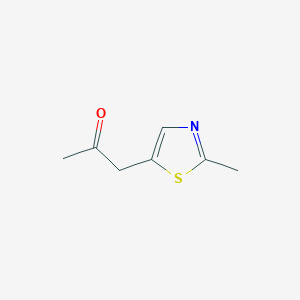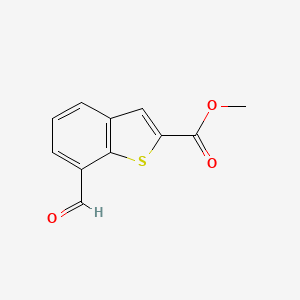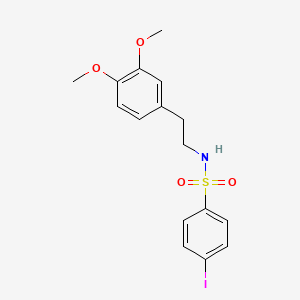
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-methylidenepiperidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-methylidenepiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomerism and Metal Complexation
Jones et al. (2013) conducted a comprehensive study on the tautomerism and metal complexation of 2-acylmethyl-2-oxazolines, which are structurally related to the compound . Their research, combining synthetic, spectroscopic, crystallographic, and theoretical approaches, revealed insights into the solid-state, solution, and gas phase structures of these compounds. This study suggests potential applications as ligands in coordination chemistry and metal-mediated catalysis due to their ability to form coordinated enolate complexes with metals like Cu(II) (Jones et al., 2013).
Synthesis and Spectral Analyses
Ahmed et al. (2016) developed a one-pot synthesis method for 1,4,5-trisubstituted 1,2,3-triazoles, showcasing the versatility of related oxazoline compounds in synthetic organic chemistry. Their work emphasized the utility of these compounds in generating complex structures efficiently, which could be pivotal for the development of novel pharmaceuticals and materials (Ahmed et al., 2016).
Reaction Mechanisms and Structure Revisions
Srikrishna et al. (2010) revised the structure of a product obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde, demonstrating the complexity of reactions involving oxazoline derivatives. This study underscores the importance of accurate structural elucidation in organic synthesis and the potential of oxazoline compounds in complex chemical reactions (Srikrishna et al., 2010).
Antiviral Applications
Rashdan et al. (2021) explored the synthesis of novel thiadiazole-based molecules containing 1,2,3-triazole moiety for potential antiviral applications against COVID-19. Their structure-guided virtual screening approach highlights the potential of such compounds in the development of antiviral drugs, demonstrating the broader applicability of oxazoline derivatives in medicinal chemistry (Rashdan et al., 2021).
Nonlinear Optical Properties
Murthy et al. (2013) investigated the nonlinear optical properties of novel oxazol-5-ones, showing the relevance of oxazoline derivatives in the development of materials with specialized optical properties. This research indicates the potential of such compounds in applications ranging from optical limiters to photonic devices (Murthy et al., 2013).
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-methylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-4-6-15(8-9)13(16)7-12-10(2)14-17-11(12)3/h1,4-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFXDYKIJNMOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCCC(=C)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2957238.png)
![2-[2-(2-chloro-6,8-dimethoxyquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2957239.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2957240.png)
![2-[5-(Difluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B2957243.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2957246.png)

![2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid](/img/structure/B2957249.png)


![(2-Methylquinolin-8-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2957256.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-fluoro-5-piperidin-1-ylsulfonylbenzamide](/img/structure/B2957258.png)
![Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2957260.png)

